molecular formula C17H19O4P B13124660 Diethyl 9h-fluoren-9-yl phosphate CAS No. 34881-01-1

Diethyl 9h-fluoren-9-yl phosphate

Cat. No.: B13124660
CAS No.: 34881-01-1
M. Wt: 318.30 g/mol
InChI Key: GSKWIGNWGJZQQA-UHFFFAOYSA-N
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Description

Diethyl 9H-fluoren-9-yl phosphate is an organic compound with the molecular formula C17H19O4P and a molecular weight of 318.30 g/mol . This compound is primarily used in research and development within the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 9H-fluoren-9-yl phosphate typically involves the reaction of 9H-fluoren-9-yl phosphate with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 9H-fluoren-9-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenyl phosphates .

Scientific Research Applications

Diethyl 9H-fluoren-9-yl phosphate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of Diethyl 9H-fluoren-9-yl phosphate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 9H-fluoren-9-yl phosphite: Similar in structure but differs in the oxidation state of phosphorus.

    9-Fluorenylmethyl chloroformate: Used in peptide synthesis and has different functional groups.

    9H-Fluoren-9-yl phosphonic acid diethyl ester: Another related compound with similar applications

Uniqueness

Diethyl 9H-fluoren-9-yl phosphate is unique due to its specific phosphate ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where precise control over phosphorylation is required .

Properties

CAS No.

34881-01-1

Molecular Formula

C17H19O4P

Molecular Weight

318.30 g/mol

IUPAC Name

diethyl 9H-fluoren-9-yl phosphate

InChI

InChI=1S/C17H19O4P/c1-3-19-22(18,20-4-2)21-17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12,17H,3-4H2,1-2H3

InChI Key

GSKWIGNWGJZQQA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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